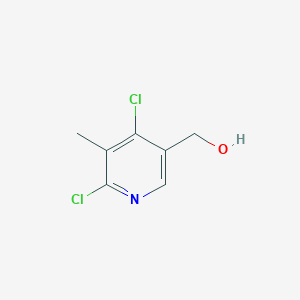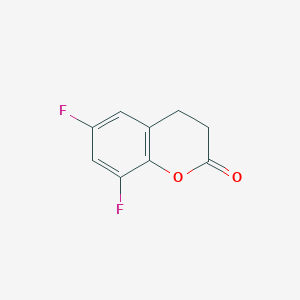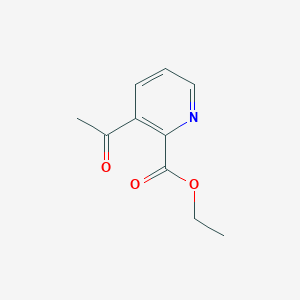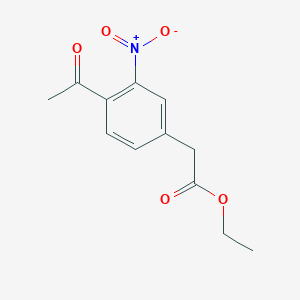
1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, a methoxy group, and a pyrrolone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one typically involves the iodination of a phenyl ring followed by the formation of the pyrrolone structure. One common method includes the use of (S)-1-(4-iodophenyl)ethanol obtained by lipase-catalyzed resolution and methyl 1H-imidazole-5-carboxylate . The two fragments are joined regioselectively using the Mitsunobu reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions followed by the assembly of the pyrrolone ring. The use of palladium catalysts and organometallic reagents can facilitate these processes, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) and trifluoroacetic anhydride are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of copper catalysts.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The iodine substituent can facilitate binding to certain enzymes or receptors, leading to inhibition or activation of biochemical processes. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): A compound with similar iodine and methoxy substituents but with different biological activity.
4-Iodophenylhydrazine: Another iodine-substituted phenyl compound with distinct chemical properties and applications.
Uniqueness: 1-(4-Iodophenyl)-4-methoxy-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a radiolabeled compound make it a valuable molecule for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10INO2 |
|---|---|
Poids moléculaire |
315.11 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-3-methoxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H10INO2/c1-15-10-6-11(14)13(7-10)9-4-2-8(12)3-5-9/h2-6H,7H2,1H3 |
Clé InChI |
BPIQYFXALKPGJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)N(C1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate](/img/structure/B13676380.png)
![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)

![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)

![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)

![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)

![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)



